5-Propyl-1,2,4-oxadiazol-3-amine

Beschreibung

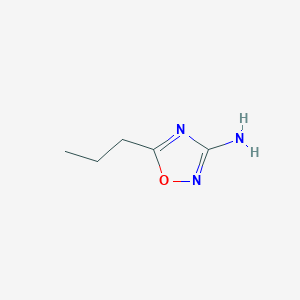

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-propyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVPQJAXBWVEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570059 | |

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171006-99-8 | |

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Propyl 1,2,4 Oxadiazol 3 Amine and Its Derivatives

Established Synthetic Routes to 1,2,4-Oxadiazol-3-amines

Traditional methods for the synthesis of 1,2,4-oxadiazol-3-amines have been well-documented and primarily rely on the cyclization of open-chain precursors. These routes are valued for their reliability and the accessibility of starting materials.

Cyclization Reactions via Amidoximes

A cornerstone in the synthesis of 1,2,4-oxadiazoles is the use of amidoximes as key intermediates. researchgate.net To generate the 3-amino substitution pattern, these amidoximes are typically reacted with a source of a cyano group, which undergoes cyclization to form the desired heterocycle. A common and effective reagent for this transformation is cyanogen bromide (BrCN).

The general reaction involves the treatment of a 5-substituted amidoxime (B1450833) with cyanogen bromide in a suitable solvent, often in the presence of a base to facilitate the reaction. For the synthesis of 5-propyl-1,2,4-oxadiazol-3-amine, the corresponding pentanimidamide, N'-hydroxy- (valeramidoxime) would be the required starting material. The reaction proceeds through an initial O-acylation of the amidoxime by the cyanogen bromide, followed by an intramolecular cyclization with the elimination of hydrogen bromide.

Another established approach involves the oxidative cyclization of N-acylguanidines. researchgate.net In this method, a guanidine is first acylated with a suitable carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an N-acylguanidine intermediate. This intermediate is then subjected to an oxidative cyclization to form the 1,2,4-oxadiazole (B8745197) ring. For the target molecule, this would involve the acylation of guanidine with butyryl chloride, followed by oxidation. An efficient and mild protocol for this cyclization utilizes (diacetoxyiodo)benzene (PIDA) as the oxidant in a solvent like DMF at room temperature. mdpi.com

Table 1: Examples of Cyclization Reactions via Amidoximes and N-Acylguanidines

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Amidoxime | BrCN, NaHCO3, Ethyl Acetate/Water | 3-Amino-5-aryl-1,2,4-oxadiazole | 60-85 | N/A |

| Aromatic N-Acylguanidine | PhI(OAc)2, DMF | 3-Amino-5-aryl-1,2,4-oxadiazole | Moderate to Good | mdpi.com |

Formation from Nitriles and Hydroxylamines

One-pot synthetic procedures are highly desirable for their efficiency and reduced waste. The synthesis of 1,2,4-oxadiazoles can be achieved in a one-pot fashion starting from nitriles and hydroxylamine. rsc.orgias.ac.in This method first involves the in-situ formation of an amidoxime by the reaction of a nitrile with hydroxylamine. ias.ac.in Subsequently, a second reagent is added to facilitate the cyclization and formation of the oxadiazole ring.

For the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, this often involves the addition of an aldehyde. rsc.org However, for 3-amino derivatives, a different strategy is required. While direct one-pot syntheses of 3-amino-1,2,4-oxadiazoles from nitriles are less commonly reported, multi-step one-pot procedures that involve the in-situ formation of the amidoxime followed by reaction with a cyanating agent are feasible.

Table 2: One-Pot Synthesis of 1,2,4-Oxadiazoles from Nitriles

| Nitrile | Reagents | Product | Yield (%) | Reference |

|---|

Emerging and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. These emerging techniques often offer advantages such as reduced reaction times, lower energy consumption, and the avoidance of hazardous reagents.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govjyoungpharm.org The application of microwave energy can efficiently promote the cyclization reactions required for the formation of the 1,2,4-oxadiazole ring.

For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully achieved under microwave irradiation from N-acylhydrazones using chloramine-T as an oxidizing agent. nih.gov A similar strategy could potentially be adapted for the synthesis of 1,2,4-oxadiazoles. Furthermore, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave irradiation has been reported for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org While specific examples for this compound are not prevalent, the general applicability of microwave-assisted synthesis to oxadiazole formation suggests its potential for this target molecule. A novel methodology using silica gel as a solid support under microwave irradiation has also been developed for the construction of the 1,2,4-oxadiazole ring. nih.gov

Table 3: Examples of Microwave-Assisted Synthesis of Oxadiazole Derivatives

| Starting Materials | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Isoniazid, Aromatic Aldehyde | DMF (5 drops), 300 W, 3 min | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | N/A | nih.gov |

| Nitriles, Hydroxylamine, Meldrum's acid | Solvent-free, MW | 3,5-Disubstituted 1,2,4-oxadiazoles | Good to Excellent | organic-chemistry.org |

| Benzamidoxime, 3-Aryl-acryloyl chlorides | Silica gel, MW | (E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | N/A | nih.gov |

Electrochemical Synthesis Techniques

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, as they often avoid the need for stoichiometric oxidants or reductants. niscpr.res.innih.gov The synthesis of 1,2,4-oxadiazoles has been successfully demonstrated using electrochemical approaches.

One such method involves the dehydrogenative cyclization of N-benzyl amidoximes through anodic oxidation to generate an iminoxy radical, which then undergoes intramolecular cyclization. rsc.org Another efficient electrochemical method for the preparation of 2-amino-5-substituted-1,3,4-oxadiazoles involves the electrooxidation of semicarbazones at a platinum anode. nih.gov This approach, carried out under controlled potential electrolysis, represents an environmentally benign route to amino-substituted oxadiazoles. niscpr.res.innih.gov While these examples focus on different isomers or substitution patterns, the underlying principles of electrochemical cyclization could be adapted for the synthesis of this compound.

Table 4: Electrochemical Synthesis of Oxadiazole Derivatives

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Semicarbazone | Acetic acid, LiClO4, Pt anode | 2-Amino-5-substituted-1,3,4-oxadiazole | Good | nih.gov |

| N-Benzyl Amidoximes | Anodic oxidation | 3,5-Disubstituted 1,2,4-oxadiazoles | Good | rsc.org |

Solid-Phase Synthesis Protocols

Solid-phase synthesis is a powerful technique for the generation of chemical libraries and for streamlining the purification process. The synthesis of 1,2,4-oxadiazoles on solid supports has been reported, enabling the efficient production of diverse derivatives. nih.gov

A typical solid-phase approach involves anchoring a starting material, such as a nitrile, to a resin. The nitrile is then converted to an amidoxime, which is subsequently acylated and cyclized to form the 1,2,4-oxadiazole ring. The final product is then cleaved from the resin. This methodology is particularly well-suited for the creation of libraries of 1,2,4-oxadiazole derivatives for screening purposes. nih.gov While specific solid-phase syntheses of 3-amino-1,2,4-oxadiazoles are not extensively detailed in the provided context, the general principles are applicable. For instance, an efficient solid-phase route for constructing 1,3,4-oxadiazole (B1194373) libraries has been developed, which could potentially be adapted for the 1,2,4-isomer. nih.gov

Table 5: Solid-Phase Synthesis of Oxadiazole Derivatives

| Resin-Bound Substrate | Key Steps | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide resin | Dehydrative cyclization, functionalization | 1,3,4-Oxadiazole library | nih.gov |

| DNA-conjugated aryl nitriles | Amidoxime formation, O-acylation, cyclodehydration | DNA-conjugated 1,2,4-oxadiazoles | nih.gov |

Strategies for Functionalization and Derivatization of this compound

The structural versatility of this compound allows for a wide range of chemical modifications, enabling the exploration of its structure-activity relationships for various applications.

Chemical Modifications at the 3-Amine Position

The primary amino group at the 3-position of the 1,2,4-oxadiazole ring is a key site for functionalization, allowing for the introduction of diverse substituents through various reactions.

N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated to introduce a variety of functional groups. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation is typically performed with acyl chlorides or anhydrides. These reactions lead to the formation of secondary or tertiary amines and amides, respectively.

Urea and Thiourea Formation: The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives. nih.gov These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of the parent molecule. The synthesis of thiourea derivatives often involves the use of Lawesson's reagent in a one-step sulfuration reaction. bibliotekanauki.pl

Reductive Amination: Reductive amination offers a versatile method for introducing a wide range of alkyl groups to the 3-amino position. This two-step process involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine using a suitable reducing agent.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, can be employed to form carbon-nitrogen bonds. While less common for direct amination of the oxadiazole core, derivatization of the amino group with a suitable handle could allow for subsequent cross-coupling to introduce aryl or heteroaryl substituents. Palladium complexes with ligands such as α-aminophosphonates based on 1,3,4-oxadiazole have been shown to be effective catalysts in Suzuki-Miyaura cross-coupling reactions. semanticscholar.orgresearchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Secondary/Tertiary Amine |

| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Pyridine), Solvent (e.g., DCM) | Amide |

| Urea Formation | Isocyanate, Solvent (e.g., THF) | Urea Derivative |

| Thiourea Formation | Isothiocyanate, Solvent (e.g., THF) | Thiourea Derivative |

Structural Diversification at the 5-Propyl Moiety

The 5-propyl group offers another site for structural modification, allowing for the introduction of functional groups that can modulate the physicochemical properties of the molecule.

Halogenation: Free radical halogenation can be used to introduce halogen atoms (Cl, Br) onto the propyl side chain. wikipedia.org The regioselectivity of this reaction is influenced by the stability of the resulting radical intermediate, with substitution being more likely at the benzylic-like position adjacent to the oxadiazole ring. youtube.comlibretexts.org N-bromosuccinimide (NBS) is a commonly used reagent for allylic and benzylic bromination. youtube.com

Oxidation: The alkyl side chain of heterocyclic compounds can be oxidized to introduce oxygen-containing functional groups. libretexts.orgunizin.org Strong oxidizing agents can potentially oxidize the propyl group to a carboxylic acid, while milder conditions might yield alcohols or ketones. The presence of the heterocyclic ring can influence the reactivity of the alkyl side chain. gla.ac.ukacs.org

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN), Solvent (e.g., CCl4) | Bromo-propyl derivative |

| Oxidation | Strong oxidizing agent (e.g., KMnO4) | Carboxylic acid derivative |

Synthesis of Hybrid Molecules Incorporating the 1,2,4-Oxadiazol-3-amine Core

The 1,2,4-oxadiazole nucleus is a valuable scaffold for the construction of hybrid molecules, where it is linked to other bioactive pharmacophores to create compounds with potentially enhanced or novel biological activities. beilstein-journals.orgfrontiersin.org

Amide Bond Formation: The 3-amino group can be coupled with carboxylic acids of other bioactive molecules using standard peptide coupling reagents to form an amide linkage. This strategy has been employed to create hybrid compounds with various therapeutic agents.

Click Chemistry: The introduction of an azide or alkyne functionality onto either the 3-amino or 5-propyl position would allow for the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the 1,2,4-oxadiazole core to other molecules.

Multi-component Reactions: One-pot multi-component reactions can be designed to assemble complex hybrid molecules incorporating the 1,2,4-oxadiazole ring in a single synthetic step, offering an efficient route to diverse chemical libraries.

| Strategy | Key Reaction | Linkage Type |

|---|---|---|

| Amide Coupling | Peptide coupling (e.g., EDC/HOBt) | Amide |

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Triazole |

Analytical Methodologies for Structural Elucidation

The unambiguous determination of the structure of this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the synthesized compounds. researchgate.net The chemical shifts and coupling patterns of the protons on the propyl group and the aromatic ring provide key information about the molecular structure. scispace.com For derivatives, changes in the chemical shifts of the protons and carbons near the site of modification confirm successful functionalization.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to gain insights into their fragmentation patterns, which can further support the proposed structures. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, confirming the elemental composition.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H stretch of the amino group, C=O stretch of an amide, and C=N and C-O stretches of the oxadiazole ring.

| Technique | Information Obtained |

|---|---|

| 1H NMR | Proton environment, connectivity, and stereochemistry. |

| 13C NMR | Carbon skeleton and functional groups. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. |

| X-ray Crystallography | Three-dimensional molecular structure. |

| IR Spectroscopy | Presence of specific functional groups. |

Structure Activity Relationship Sar Studies of 5 Propyl 1,2,4 Oxadiazol 3 Amine and Its Analogs

Correlating Structural Modulations with Biological Potency

The biological potency of 1,2,4-oxadiazole (B8745197) derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. The general structure consists of two primary sites for modification: the amine group at the C3 position and the propyl group at the C5 position. Alterations at these sites can profoundly influence the molecule's interaction with biological targets, thereby modulating its activity. For instance, in a series of 3,5-disubstituted-1,2,4-oxadiazoles evaluated for phosphodiesterase (PDE4B2) inhibition, it was found that a 3-cyclopentyloxy-4-methoxyphenyl group at the 3-position and a cyclic ring with heteroatoms at the 5-position were critical for high potency. rjptonline.org Similarly, studies on 1,2,4-oxadiazole derivatives as anti-Alzheimer's agents showed that incorporating a thiophene moiety at the C5 position and a phenyl ring at the C3 position had a positive impact on inhibitory activity. nih.gov These findings underscore the importance of systematic structural modifications in mapping the SAR and achieving desired biological outcomes.

The 3-amino group is a key functional moiety, often acting as a hydrogen bond donor, which is critical for anchoring the ligand to its biological target. The reactivity and basicity of this amine are not constant; they are modulated by the electronic properties of the 1,2,4-oxadiazole ring and the substituent at the C5 position. msu.edupharmaguideline.com The 1,2,4-oxadiazole ring itself is electron-poor, and its electron-withdrawing effect is more pronounced when exerted via the C5 position than the C3 position. rjptonline.org This electronic influence affects the delocalization of the amine's lone pair of electrons, thereby reducing its basicity compared to simple alkylamines. msu.edu

Further exploration of the SAR has been conducted through the synthesis and evaluation of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines. nih.gov A high-throughput screening identified a hit compound with antiproliferative activity, which then served as a template for further optimization. By systematically modifying the aryl groups on the amine (N-aryl) and at the C3 position (3-aryl), researchers were able to establish clear SAR trends and significantly enhance potency. nih.gov This process involved exploring different substituents on the peripheral aryl rings to understand their steric and electronic contributions to binding affinity. The resulting data allowed for the generalization of pharmacophoric requirements and the merging of optimal moieties into a single, more potent compound. nih.gov

Table 1: Illustrative SAR Data for N-Aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine Analogs

This table is based on the SAR exploration principles described in the cited literature. nih.gov The potency values are for illustrative purposes to demonstrate the impact of substitutions.

| Compound ID | 3-Aryl Substituent (R1) | N-Aryl Substituent (R2) | Relative Potency |

|---|---|---|---|

| 1 | Phenyl | Phenyl | 1x |

| 2 | 4-Chlorophenyl | Phenyl | 5x |

| 3 | Phenyl | 4-Methoxyphenyl | 0.5x |

| 4 | 4-Chlorophenyl | 4-Fluorophenyl | 15x |

| 5 | 3-Trifluoromethylphenyl | 4-Fluorophenyl | 25x |

For instance, modifying the C5-propyl group could involve:

Chain Length: Shortening the chain to ethyl or methyl, or lengthening it to butyl or pentyl, can probe the size of the hydrophobic pocket in the target's binding site. A longer chain might enhance van der Waals interactions if the pocket is large enough to accommodate it, while a shorter chain might be optimal for a more sterically constrained site.

Branching: Introducing branching, such as changing the n-propyl group to an isopropyl group, can increase steric bulk. This can lead to a more favorable orientation in the binding site or, conversely, cause steric clashes that reduce affinity. Branched alkyl groups have been shown to be more potent than linear ones in some cases. nih.gov

Cyclization: Replacing the propyl group with a cyclopropyl or cyclobutyl ring introduces conformational rigidity. This can lock the molecule into a more bioactive conformation, enhancing binding affinity by reducing the entropic penalty upon binding.

Introduction of Heteroatoms: Incorporating an oxygen or nitrogen atom into the side chain can introduce new hydrogen bonding capabilities and alter the compound's polarity and solubility.

Table 2: Predicted Impact of Side Chain Variations at the C5 Position

This table illustrates general principles of how side-chain modifications at the C5 position could theoretically influence biological activity, based on established SAR concepts. nih.gov

| C5-Substituent (R) | Modification Type | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Ethyl | Chain Shortening | Potentially increased or decreased | Depends on binding pocket size |

| Isopropyl | Branching | Potentially increased | Increased steric bulk may improve fit |

| n-Pentyl | Chain Lengthening | Potentially increased | Enhanced hydrophobic interactions |

| Cyclopropyl | Cyclization | Potentially increased | Increased rigidity, favorable conformation |

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a crucial step in ligand design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For the 1,2,4-oxadiazole scaffold, a general pharmacophore model can be constructed based on its known interactions. The 1,2,4-oxadiazole ring itself often serves as a central, rigid linker for various substituents and can act as a bioisosteric replacement for amide or ester groups. rjptonline.orgnih.gov

A typical pharmacophore model for a 3-amino-5-substituted-1,2,4-oxadiazole might include:

A Hydrogen Bond Donor: The 3-amino group is a primary site for hydrogen bonding with an acceptor group (e.g., a carbonyl oxygen) on the receptor. nih.gov

A Hydrophobic/Aromatic Center: The substituent at the C5 position (e.g., the propyl group or an aryl ring) often interacts with a hydrophobic pocket in the target protein.

Hydrogen Bond Acceptors: The nitrogen atoms within the oxadiazole ring can also function as hydrogen bond acceptors, further stabilizing the ligand-receptor complex. mdpi.com

Computational tools like molecular docking are used to visualize and analyze the binding modes of these ligands. mdpi.com Docking studies can rationalize the observed SAR by showing how, for example, a larger substituent at C5 fits better into a hydrophobic pocket or how a specific substitution pattern on an aryl ring at C3 allows for optimal hydrogen bonding. nih.gov This understanding guides the design of new analogs with improved affinity and selectivity by ensuring that newly introduced functional groups align with the identified pharmacophoric features.

Optimization of Physicochemical Properties for Enhanced Activity

Key properties to optimize include:

Lipophilicity (LogP): This property affects solubility, permeability across membranes, and plasma protein binding. While some lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The length and nature of the C5-alkyl chain directly influence LogP.

Solubility: Aqueous solubility is critical for oral absorption. Introducing polar functional groups or heteroatoms into the side chains can improve solubility.

Polar Surface Area (PSA): PSA is a predictor of a drug's ability to permeate cell membranes, including the blood-brain barrier. rsc.org Modifying substituents can tune the PSA to achieve the desired distribution profile.

Metabolic Stability: While the oxadiazole core is stable, peripheral groups (like the propyl chain or aryl rings) can be sites of metabolic attack. Modifications, such as replacing a metabolically liable hydrogen with a fluorine atom, can block metabolism and improve the compound's half-life. nih.gov

In silico tools like SwissADME can predict these properties for designed compounds, allowing for early-stage filtering of candidates. mdpi.com For example, studies on novel 1,2,4-oxadiazole derivatives have used these tools to predict high oral absorption and good bioavailability, identifying promising leads for further development. mdpi.comrsc.org The goal is to achieve a balance where structural changes enhance binding potency without negatively impacting the compound's drug-like properties.

Mechanistic Characterization of Biological Actions

Molecular Target Identification and Validation

No molecular targets have been specifically identified or validated for 5-Propyl-1,2,4-oxadiazol-3-amine in the available literature. Research on related compounds suggests that the 1,2,4-oxadiazole (B8745197) heterocycle can be incorporated into molecules that target various enzymes and receptors.

Enzyme Kinetics and Inhibition Mechanisms (e.g., GSK-3β, DprE1, Carbonic Anhydrase)

There is no information available regarding the enzyme kinetics or inhibition mechanisms of This compound itself. However, the 1,2,4-oxadiazole moiety is present in compounds designed to inhibit several enzymes.

Glycogen Synthase Kinase-3β (GSK-3β): The 1,2,4-oxadiazole ring has been used as a bioisosteric replacement for an amide group in the development of GSK-3β inhibitors. nih.gov For instance, a series of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides were synthesized and shown to be selective GSK-3β inhibitors, with the most potent compounds exhibiting IC₅₀ values of 0.35 and 0.41 µM. nih.gov These complex molecules, however, are structurally distinct from this compound.

Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1): DprE1 is a validated target for antitubercular agents. sci-hub.st While many inhibitors are known, including benzothiazinones which act as covalent inhibitors, nih.gov some non-covalent inhibitors feature different scaffolds. nih.gov Research into new DprE1 inhibitors has included the synthesis of 1,2,4-oxadiazole-based analogues, though specific inhibitory data for a simple propyl-amino substituted oxadiazole is not provided. nih.gov

Carbonic Anhydrase (CA): The search for selective inhibitors of carbonic anhydrase isoforms, such as hCA VII, is an active area of research. nih.gov While various sulfonamide-based compounds incorporating heterocyclic moieties have been explored, there is no evidence to suggest that this compound has been investigated as a carbonic anhydrase inhibitor.

Receptor Agonism/Antagonism Studies

No studies on the receptor binding, agonism, or antagonism of This compound were found. The 1,2,4-oxadiazole structure has been incorporated into ligands for various receptors:

Metabotropic Glutamate Receptors (mGluRs): A series of 1,2,4-oxadiazole derivatives were developed as positive allosteric modulators (PAMs) of the mGlu4 receptor, with EC₅₀ values in the range of 282-656 nM. nih.gov These compounds were generally more complex, such as N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide. nih.gov

Adenosine (B11128) Receptors: The 1,2,4-oxadiazole ring has been used in the synthesis of antagonists for the human adenosine A₃ receptor (hA₃R). nih.gov

There is no data to connect This compound to these or any other receptor targets.

Elucidation of Downstream Cellular Pathway Modulation

Without an identified molecular target for This compound , no research is available on its effects on downstream cellular signaling pathways.

Pharmacodynamic Profiling in Relevant Biological Models

No in vivo or in vitro pharmacodynamic studies for This compound have been published in the reviewed literature.

Computational and Chemoinformatic Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely applied to forecast the interaction between a small molecule ligand and a protein's active site. Following docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex.

For the 1,2,4-oxadiazole (B8745197) scaffold, numerous docking and MD studies have been conducted to elucidate its binding modes with various biological targets. Derivatives have been investigated as inhibitors for enzymes such as sortase A, caspase-3, cholinesterases, and various kinases like VEGFR-2. nih.govmdpi.commdpi.comacs.org These studies consistently show that the 1,2,4-oxadiazole ring is a key pharmacophoric feature, capable of forming crucial non-covalent interactions. mdpi.com The nitrogen atoms within the oxadiazole ring often act as hydrogen bond acceptors, anchoring the ligand within the active site. mdpi.com

In the context of 5-Propyl-1,2,4-oxadiazol-3-amine, docking simulations would likely predict that:

The 3-amino group can act as a strong hydrogen bond donor.

The nitrogen atoms of the oxadiazole ring can serve as hydrogen bond acceptors.

The 5-propyl group would likely engage in hydrophobic or van der Waals interactions within a nonpolar pocket of a target protein.

MD simulations on related 1,2,4-oxadiazole derivatives have confirmed the stability of their docked poses within enzyme active sites, suggesting that compounds based on this scaffold can form stable and sustained interactions with their targets. acs.orgresearchgate.netnih.gov For example, simulations have been used to validate the binding stability of oxadiazole derivatives with targets like 3-hydroxykynurenine transaminase (HKT) and VEGFR-2. acs.orgnih.gov

| Target Protein | Key Interactions Observed for the 1,2,4-Oxadiazole Scaffold | Study Focus |

| Sortase A (SrtA) | Hydrogen bonding and hydrophobic interactions within the active site. nih.govresearchgate.net | Antibacterial Agents |

| VEGFR-2 | Hydrogen bonds, pi-sigma, and pi-alkyl bonds involving the oxadiazole ring. acs.orgmdpi.com | Anticancer Agents |

| Cholinesterases (AChE/BChE) | Non-covalent interactions blocking the enzyme gorge. mdpi.com | Alzheimer's Disease Treatment |

| Leishmania infantum Proteins | Binding via non-covalent interactions enabled by the ring's hydrophilic and electron-donating properties. mdpi.com | Antileishmanial Agents |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. By analyzing a series of related compounds, QSAR can identify the key physicochemical properties and structural features that govern their potency and efficacy, allowing for the prediction of activity for new, unsynthesized analogs.

Numerous 2D and 3D-QSAR studies have been successfully applied to series of 1,2,4-oxadiazole derivatives to guide the development of more potent inhibitors. mdpi.comnih.goviaea.org These studies have been crucial in understanding how different substituents at the C3 and C5 positions of the oxadiazole ring influence biological activity. For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors revealed that specific steric and electrostatic fields around the molecule are critical for inhibitory action. nih.govnih.gov The models generated from these studies often exhibit high predictive power, validated by statistical metrics. nih.govmdpi.com

Key findings from QSAR studies on the 1,2,4-oxadiazole scaffold include:

Steric Factors: The size and shape of substituents are often critical. In some cases, bulky groups are favorable at one position but detrimental at another. nih.gov

Electronic Effects: The electronic nature (electron-donating or electron-withdrawing) of substituents significantly impacts binding affinity and activity. mdpi.com

Hydrophobicity: Hydrophobic substituents can be crucial for activity, particularly if the target's active site contains a hydrophobic pocket. nih.gov

A QSAR study on anti-coxsackievirus B3 agents found that compounds containing a 5-trifluoromethyl- researchgate.netresearchgate.netacs.orgoxadiazole fragment had high antiviral activity and selectivity. nih.govresearchgate.net For this compound, a QSAR model would analyze the contribution of the propyl group's steric bulk and hydrophobicity, as well as the electronic contribution of the 3-amino group, to predict its activity against a specific target.

| QSAR Study | Target/Activity | Key Statistical Metrics | Conclusion |

| Sortase A Inhibitors nih.govnih.gov | Antibacterial | q² = 0.6319, r² = 0.9235, pred_r² = 0.5479 | The model showed high predictive potential, confirming its reliability. |

| Caspase-3 Activators mdpi.com | Anticancer | q² = 0.610, r² = 0.743, pred_r² = 0.553 | The model was reliable and highlighted the importance of substitution patterns for anticancer activity. |

| Coxsackievirus B3 Inhibitors nih.gov | Antiviral | Q² = 0.76-0.92, R² = 0.84-0.99 | The models were satisfactory and identified key fragments for high antiviral activity. |

q²: Cross-validated R²; r²: Non-cross-validated R²; pred_r²: R² for the external test set.

In Silico ADMET Prediction and Property Space Exploration

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction allows for the early assessment of a compound's pharmacokinetic profile and potential liabilities, reducing the risk of late-stage failures. Various computational models and software, such as SwissADME, admetSAR, and pkCSM, are used for these predictions. researchgate.netresearchgate.net

The 1,2,4-oxadiazole ring is often considered a metabolically stable bioisostere for ester and amide groups, contributing to favorable pharmacokinetic properties. mdpi.comnih.gov Studies on diverse 1,2,4-oxadiazole derivatives consistently predict good drug-like properties. researchgate.netnih.gov In silico analyses suggest that many compounds in this class exhibit high intestinal absorption, good oral bioavailability, and compliance with Lipinski's Rule of Five, which is a set of guidelines to evaluate drug-likeness. nih.govmdpi.com

For this compound, predictions based on its structure and data from related compounds suggest it would likely possess favorable ADMET properties. The presence of the polar amine and oxadiazole functionalities balanced by the nonpolar propyl group would influence its solubility and permeability. A related compound, 2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine, has a predicted XlogP of 0.8, indicating a balanced lipophilicity that is often correlated with good absorption. uni.lu

| ADMET Property | Predicted Outcome for the 1,2,4-Oxadiazole Scaffold | Significance |

| Lipinski's Rule of Five | Generally compliant. nih.govjaptronline.com | Indicates good potential for oral bioavailability. |

| Human Intestinal Absorption | Predicted to be high (>70-90%). nih.govmdpi.com | Suggests efficient absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Predicted to be high. mdpi.com | Indicates good potential to cross the intestinal wall. |

| Oral Bioavailability | Predicted to be good. mdpi.comresearchgate.net | A key indicator of a compound's potential as an oral drug. |

| Carcinogenicity | Often predicted to be non-carcinogenic. researchgate.net | Favorable for a preliminary safety profile. |

| Metabolic Stability | The oxadiazole ring is generally stable. mdpi.com | Contributes to a longer duration of action in the body. |

Quantum Chemical Calculations for Electronic and Stereoelectronic Effects

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and geometry of a molecule. These methods can calculate properties like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and charge distributions. This information is vital for understanding a molecule's reactivity and how it will interact with biological macromolecules on an electronic level.

For the 1,2,4-oxadiazole ring, quantum calculations can rationalize its chemical properties. The ring is known to be electron-withdrawing, a property that influences the reactivity of its substituents and its ability to participate in interactions like hydrogen bonding and pi-stacking. researchgate.net Calculations can map the molecular electrostatic potential (MEP), identifying electron-rich regions (like the nitrogen atoms) that are likely to act as hydrogen bond acceptors and electron-poor regions that may interact with nucleophilic residues in a target protein.

For this compound, quantum calculations would provide:

Optimized Geometry: The most stable 3D conformation, including bond lengths and angles.

Charge Distribution: The partial charges on each atom, highlighting the polar nature of the N-C-O and amine functionalities.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

While specific quantum chemical studies on this compound are not available, the methodologies have been applied to similar heterocyclic systems, demonstrating their power in elucidating the electronic features that govern biological activity. epstem.net

| Quantum Chemical Parameter | Information Provided | Relevance to Drug Design |

| Optimized Molecular Geometry | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. | Defines the 3D shape required for binding to a target. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and identifies electrophilic/nucleophilic sites. | Predicts regions of the molecule involved in electrostatic interactions and hydrogen bonding. |

| HOMO/LUMO Energies | Energy of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap indicates chemical reactivity and kinetic stability. |

| Mulliken/NBO Charges | Distribution of electronic charge among the atoms in the molecule. | Helps in understanding intramolecular interactions and the polarity of bonds. |

Future Perspectives and Translational Research Opportunities

Advancements in Synthetic Methodologies for Scalable Production

The translation of a promising compound from laboratory-scale synthesis to industrial production hinges on the development of efficient, cost-effective, and scalable manufacturing processes. While numerous methods exist for creating the 1,2,4-oxadiazole (B8745197) ring, not all are suitable for large-scale synthesis due to factors like harsh reaction conditions, the use of toxic reagents, or low yields. nih.govgoogle.com

Historically, the synthesis of 1,2,4-oxadiazoles often involves the condensation of an amidoxime (B1450833) with an acid chloride or anhydride. google.com A significant limitation has been the availability and preparation of the starting amidoxime, which can require hazardous reagents like ammonia (B1221849) gas. google.com Modern advancements are focused on overcoming these challenges to enable the production of compounds like 5-Propyl-1,2,4-oxadiazol-3-amine in multi-gram quantities.

Key areas of advancement include:

One-Pot Syntheses: One-pot procedures that start from readily available nitriles and carboxylic acids are being optimized for parallel chemistry, streamlining the process by reducing intermediate isolation steps. acs.org This involves the in-situ generation of the amidoxime, its condensation with a carboxylic acid, and subsequent cyclodehydration. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of 1,2,4-oxadiazole derivatives. nih.gov This method can lead to faster reaction times and is considered a "green chemistry" approach, although yields may sometimes be moderate. nih.govnih.gov

Flow Chemistry and Microreactors: Continuous flow microreactors represent a significant leap forward, allowing for rapid, multi-step synthesis of 1,2,4-oxadiazoles with precise control over reaction conditions, which can improve safety and yield. psu.edu

Room Temperature Synthesis: Recently developed methods allow for the synthesis of 1,2,4-oxadiazoles at ambient temperatures, often using a one-pot approach with amidoximes and carboxylic derivatives in the presence of a base. nih.gov This is particularly advantageous for creating molecules with heat-sensitive functional groups. nih.gov

These evolving synthetic strategies are critical for the future development of this compound, aiming for processes that are not only scalable and efficient but also safer and more environmentally friendly. google.com

Discovery of Novel Biological Targets and Mechanistic Insights

The 1,2,4-oxadiazole scaffold is present in compounds targeting a wide array of biological pathways, suggesting significant potential for this compound in various therapeutic areas. nih.govnih.gov Derivatives of 1,2,4-oxadiazole have demonstrated activity against targets implicated in neurodegenerative diseases, cancer, and infectious diseases.

Neurodegenerative Diseases: In the context of Alzheimer's disease, 1,2,4-oxadiazole derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). nih.govrsc.org Some compounds exhibit potent inhibition of AChE, even surpassing the activity of the established drug donepezil. nih.govnih.gov The oxadiazole core facilitates hydrogen bonding within the active sites of these enzymes. nih.gov

Anticancer Activity: The 1,2,4-oxadiazole moiety is a feature in compounds designed as antiproliferative agents. frontiersin.org These molecules have been shown to inhibit protein kinases like Epidermal Growth Factor Receptor (EGFR) and BRAF, which are crucial in cancer cell signaling pathways. frontiersin.orgrsc.org The mechanism often involves arresting the cell cycle and inducing apoptosis. frontiersin.org

Antimicrobial and Antiparasitic Potential: Researchers have developed 1,2,4-oxadiazole-based antimicrobial agents, including those targeting gastrointestinal pathogens like C. difficile. acs.org Furthermore, the scaffold is being explored for activity against trypanosomatids, the parasites responsible for neglected tropical diseases, and drug-resistant leukemia cell lines. nih.gov The mechanism for some potent antitubercular 1,3,4-oxadiazole (B1194373) derivatives involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for mycobacterial cell wall synthesis. nih.gov

Future research on this compound will involve extensive screening to identify its specific biological targets and elucidate the molecular mechanisms through which it exerts its effects, potentially uncovering novel therapeutic applications.

Rational Drug Design Utilizing Artificial Intelligence and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools to accelerate the design and optimization of new therapeutic agents. nih.govnih.gov These computational approaches can be applied at nearly every stage of the drug design process, from target identification to predicting clinical trial outcomes, ultimately improving the success rate of new drug development. nih.govbohrium.comresearchgate.net

For a scaffold like 1,2,4-oxadiazole, AI and ML can be leveraged in several ways:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast virtual libraries of compounds to identify molecules with a high probability of interacting with a specific biological target. nih.gov This significantly reduces the time and cost associated with experimental screening.

De Novo Drug Design: Generative AI models, such as variational autoencoders and generative adversarial networks (GANs), can design entirely new molecules with desired pharmacological properties. nih.govresearchgate.net These tools could be used to generate novel derivatives of this compound optimized for specific targets.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. AI models can be trained on existing data to predict these properties with increasing accuracy, helping to identify promising candidates early in the development process. rsc.org

Target Identification: AI can analyze large biological datasets (genomics, proteomics) to identify and validate novel drug targets, which can then be used to guide the design of new drugs based on the 1,2,4-oxadiazole framework. ijirt.org

By applying these AI and ML methods, researchers can more rationally design and prioritize derivatives of this compound, enhancing the efficiency of discovering new and effective medicines. bohrium.com

Development of Multi-Target Directed Ligands

The traditional "one target, one drug" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. frontiersin.orgnih.gov This has led to a growing interest in the development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.gov

The 1,2,4-oxadiazole scaffold is an attractive core for designing MTDLs due to its versatile chemical nature and its presence in molecules with diverse biological activities. nih.govnih.gov Researchers have successfully incorporated this heterocycle into MTDLs for Alzheimer's disease, creating compounds that can, for example, inhibit cholinesterases while also providing antioxidant effects. nih.govrsc.org Similarly, in oncology, 1,2,4-oxadiazole-based hybrids have been developed as dual inhibitors of targets like EGFR and BRAF, a strategy aimed at overcoming drug resistance. frontiersin.org

The future development of this compound within an MTDL strategy would involve its strategic combination with other pharmacophores to create a hybrid molecule capable of modulating multiple pathways involved in a specific disease's pathogenesis. This approach holds the potential to yield therapies with enhanced efficacy and a reduced likelihood of developing resistance.

Integration into Combination Therapies and Drug Repurposing Strategies

Beyond their use as standalone agents or MTDLs, compounds based on the 1,2,4-oxadiazole scaffold are promising candidates for integration into combination therapies and for drug repurposing.

Combination Therapies: In cancer treatment, combining inhibitors that target different signaling pathways can be highly effective. frontiersin.org A future derivative of this compound, if found to inhibit a specific cancer-related target, could be evaluated in combination with existing chemotherapeutic agents to achieve synergistic effects and combat resistance. frontiersin.org

Drug Repurposing: Drug repurposing, or finding new uses for existing drugs, is a time- and cost-effective strategy. The similarities in the cellular mechanisms of diseases like cancer and certain parasitic infections have driven the repurposing of drugs between these fields. nih.gov Given the broad spectrum of biological activities associated with 1,2,4-oxadiazoles, there is potential to screen this compound and its analogues against a wide range of diseases to identify new therapeutic applications beyond their original intended use. nih.govnih.gov

The exploration of this compound in these strategic contexts could significantly broaden its therapeutic impact and accelerate its path to clinical application.

Q & A

Q. What are the common synthetic routes for 5-Propyl-1,2,4-oxadiazol-3-amine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions between nitrile derivatives and hydroxylamine under reflux conditions. For example, 1,3,4-oxadiazole derivatives are synthesized via condensation of acylhydrazides with nitriles in acidic or basic media . Purity optimization includes:

- Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients.

- Recrystallization : Employ polar solvents like ethanol or methanol.

- Spectroscopic validation : Confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity thresholds) .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 8.1–8.3 ppm for oxadiazole protons), ¹³C NMR (δ 160–170 ppm for C=N/C-O groups), and IR (1650–1700 cm⁻¹ for C=N stretching) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Computational analysis : Use DFT calculations (B3LYP/6-31G* basis set) to predict electronic properties like HOMO-LUMO gaps .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Waste disposal : Segregate chemical waste and collaborate with certified waste management agencies for incineration .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for biological activity?

- Methodological Answer :

- Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases based on structural homology.

- Software tools : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking.

- Validation : Compare docking scores (ΔG binding) with known inhibitors. For example, oxadiazoles show affinity for antioxidant enzymes via hydrogen bonding with active-site residues .

Q. What strategies resolve contradictions in biological activity data for oxadiazole derivatives?

- Methodological Answer :

- Dose-response analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., DPPH for antioxidants vs. MTT for cytotoxicity) .

- Structural analogs : Compare substituent effects (e.g., propyl vs. phenyl groups) on activity .

- Meta-analysis : Aggregate data from studies with standardized protocols (e.g., fixed pH/temperature) to minimize variability .

Q. How does the stability of this compound vary under different environmental conditions?

- Methodological Answer :

- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (typical range: 200–300°C).

- Photodegradation : Expose to UV-Vis light and monitor via HPLC for byproduct formation.

- pH sensitivity : Test solubility and stability in buffers (pH 3–10) over 24–72 hours .

Q. What experimental design principles optimize the synthesis of this compound analogs?

- Methodological Answer :

- Factorial design : Vary reaction time, temperature, and catalyst concentration (e.g., H₂SO₄ vs. PCl₃) to identify optimal yields .

- Response Surface Methodology (RSM) : Model interactions between variables using software like Design-Expert.

- Scale-up criteria : Maintain stirring rate and cooling efficiency to prevent exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.